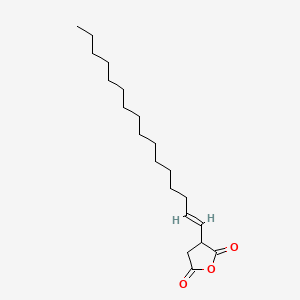

Hexadecenylsuccinic anhydride

Description

Hexadecenylsuccinic anhydride (HSAn; CAS: 32072-96-1) is a branched alkenyl-substituted succinic anhydride with the molecular formula C20H34O3 and a molecular weight of 322.48 g/mol . Its IUPAC name is 3-(hexadecenyl)dihydro-2,5-furandione, and it features a 16-carbon alkenyl chain attached to a succinic anhydride core . This compound is commonly used as an intermediate in organic synthesis, particularly for modifying polymers, resins, and surfactants due to its reactive anhydride group .

HSAn is classified under the EC number 250-911-4 and is regulated for health risks, with a short-term exposure limit (STEL) of 240 µg/m³ . Safety protocols emphasize avoiding skin/eye contact (H315+H319 hazards) and using protective equipment during handling .

Properties

CAS No. |

133440-59-2 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

3-hexadec-1-enyloxolane-2,5-dione |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3 |

InChI Key |

RSPWVGZWUBNLQU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Isomerization of α-Olefins to Internal Alkenes

Hexadecene, the primary alkene precursor for HDSA, is typically derived from α-olefins (e.g., 1-hexadecene) via isomerization. This step is critical because internal alkenes exhibit higher reactivity toward maleic anhydride compared to terminal alkenes. Industrial isomerization employs catalysts such as acidic clays or metal oxides at temperatures between 120–180°C, producing a thermodynamic distribution of internal hexadecene isomers.

Traditional Batch Synthesis Methods

Batch reactors have historically been the cornerstone of HDSA production, though their inefficiencies have spurred the development of continuous processes.

Reaction Conditions and Challenges

In a standard batch setup, maleic anhydride and hexadecene are heated at 200–230°C under inert nitrogen for approximately 8 hours. The reaction faces two major challenges:

Post-Reaction Purification

After the reaction, unreacted hexadecene and maleic anhydride are separated via vacuum distillation. The crude HDSA is typically purified to >95% purity, though yields rarely exceed 60–70% due to side reactions and incomplete conversion.

Continuous Process for Industrial-Scale HDSA Production

Modern advancements have introduced continuous processes that enhance yield, purity, and cost-efficiency. A patented method exemplifies this approach.

Reactor Configuration and Workflow

The continuous system comprises two primary units:

-

Continuously Stirred Tank Reactor (CSTR) : Hexadecene and maleic anhydride are fed into the CSTR at 210°C under nitrogen.

-

Vacuum Rectification Column : The product mixture is continuously transferred to a rectification unit operating at <5 mbar, where HDSA is isolated as a high-boiling bottom product.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 180–230°C |

| Residence Time | 5–6 hours |

| Pressure | Atmospheric (CSTR) |

| Vacuum Pressure | <5 mbar (Rectification) |

| Conversion Rate | 55–65% |

| Purity | ≥97% |

Advantages Over Batch Methods

-

Recycling Unreacted Feedstocks : Unconverted hexadecene and maleic anhydride are distilled from the rectification column’s top and recycled into the CSTR, improving atom economy.

-

Reduced Side Reactions : Shorter residence times and immediate product removal minimize dimerization and oxidation byproducts.

-

Cost Reduction : The continuous process lowers production costs by 20–30% compared to batch methods.

Comparative Analysis of HDSA Preparation Techniques

The table below contrasts batch and continuous processes:

| Aspect | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 8 hours | 5–6 hours |

| Temperature | 200–230°C | 180–230°C |

| Yield | 60–70% | 55–65% (with recycling) |

| Purity | 90–95% | ≥97% |

| Safety | Moderate (combustion risk) | Improved (lower thermal exposure) |

| Cost Efficiency | Higher (energy-intensive distillation) | 20–30% reduction |

Chemical Reactions Analysis

Hydrolysis Reaction

Hexadecenylsuccinic anhydride reacts with water to form two equivalents of hexadecenylsuccinic acid (C20H34O4). This reaction is highly exothermic, with a reported enthalpy of hydrolysis for succinic anhydride analogs of .

Reaction Equation:

Key Observations:

-

The reaction is moisture-sensitive, requiring anhydrous conditions to prevent decomposition .

-

The product (hexadecenylsuccinic acid) is stable under dry conditions but susceptible to further degradation in aqueous environments .

Esterification with Alcohols

Reaction with alcohols (e.g., ethanol, methanol) produces esters and carboxylic acid byproducts. Pyridine is commonly used as a solvent to neutralize the acidic byproduct .

Reaction Equation:

Mechanism:

-

Nucleophilic attack by the alcohol on the carbonyl carbon.

-

Deprotonation by pyridine, forming a tetrahedral intermediate.

Reactivity Table:

| Reagent | Product Type | Solvent | Temperature (°C) |

|---|---|---|---|

| Ethanol | Ethyl ester | Pyridine | 25–50 |

| Methanol | Methyl ester | Pyridine | 25–50 |

| Isopropanol | Isopropyl ester | Pyridine | 50–70 |

Amidation with Amines

Reaction with primary or secondary amines yields amides and carboxylic acid. The process involves two steps: nucleophilic attack and deprotonation .

Reaction Equation:

Mechanism:

-

Nucleophilic attack by the amine on the carbonyl carbon.

Reactivity Table:

| Amine Type | Product Type | Solvent | Temperature (°C) |

|---|---|---|---|

| Ammonia (NH₃) | Amide | THF | 0–5 |

| Ethylamine (NH₂CH₂CH₃) | Amide | DCM | 25–50 |

| Aniline (NH₂C₆H₅) | Amide | DMSO | 50–70 |

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction of this compound yields two alcohol molecules, hexadecanol and succinic alcohol .

Reaction Equation:

Mechanism:

Scientific Research Applications

Industrial Applications

- Sizing Agents in Paper Production

- Surfactant Intermediates

- Lubricants

- Plasticizers

- Corrosion Inhibitors

- Moisture Control Agents

Case Study 1: Paper Industry

In a study conducted on the use of HSA as a sizing agent, it was found that papers treated with hexadecenylsuccinic anhydride exhibited improved water resistance and printability compared to untreated samples. The results indicated a significant reduction in ink bleed and enhanced surface smoothness.

Case Study 2: Polymer Compositions

Research demonstrated that incorporating HSA into polymer compositions significantly reduced polymer decomposition during processing. The addition of HSA resulted in a 10% increase in viscosity and improved melt flow rates, which are critical for manufacturing processes involving high temperatures .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Paper Production | Sizing Agent | Improved writing properties |

| Chemical Manufacturing | Surfactant Intermediate | Stabilizes emulsions |

| Automotive Industry | Engine Oil Additive | Enhanced viscosity and performance |

| Polymer Engineering | Plasticizer | Increased flexibility |

| Metal Treatment | Corrosion Inhibitor | Protects against environmental damage |

| Leather Goods | Moisture Control | Enhances durability |

Mechanism of Action

The mechanism of action of hexadecenylsuccinic anhydride involves its ability to react with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

| Property | Hexadecenylsuccinic Anhydride | Dodecenylsuccinic Anhydride (DDSA) | Succinic Anhydride | Maleic Anhydride | Methylsuccinic Anhydride |

|---|---|---|---|---|---|

| Molecular Formula | C20H34O3 | C16H26O3 | C4H4O3 | C4H2O3 | C5H6O3 |

| Molecular Weight (g/mol) | 322.48 | 266.38 | 100.07 | 98.06 | 130.10 |

| Key Substituent | C16 alkenyl chain | C12 alkenyl chain | None (parent compound) | Conjugated double bond | Methyl group |

| CAS Number | 32072-96-1 | 25377-73-5 | 108-30-5 | 108-31-6 | 4100-80-5 |

| Reactivity | Moderate (anhydride + long chain) | High (shorter chain enhances solubility) | High (small, planar) | Very high (electron-deficient) | Moderate (steric hindrance) |

Key Research Findings

Reactivity Trends : The reactivity of alkenylsuccinic anhydrides decreases with chain length due to steric hindrance. HSAn’s long chain reduces its reactivity compared to DDSA but enhances thermal stability in polymers .

Synthetic Utility : HSAn’s hydrophobicity makes it superior in water-resistant coatings, while DDSA’s shorter chain is preferred for low-viscosity resins .

Safety Trade-offs : Maleic anhydride’s high reactivity correlates with higher toxicity, whereas HSAn’s larger size reduces volatility and inhalation risks .

Biological Activity

Hexadecenylsuccinic anhydride (HSA) is a compound with notable applications in various industrial fields, particularly in polymer chemistry and material science. Its biological activity, although less explored compared to its chemical properties, reveals significant implications for antimicrobial applications and biocompatibility in materials.

This compound is synthesized through the ene-reaction of maleic anhydride with olefins, specifically high-oleic sunflower oil methyl esters. This reaction leads to the formation of alkenyl succinic anhydrides, which include HSA as one of the derivatives. The synthesis typically involves heating the reactants in a controlled environment to optimize yield and purity .

Antimicrobial Properties

Research indicates that HSA exhibits antimicrobial activity, particularly when incorporated into polymer matrices. It acts by disrupting bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other cationic polymers, where electrostatic interactions destabilize the bacterial envelope .

- Mechanism of Action : HSA's hydrophobic nature allows it to penetrate bacterial membranes effectively, causing increased permeability and eventual cell death. This property has been utilized in developing antimicrobial coatings for various surfaces .

Biocompatibility and Applications

HSA has shown promise in enhancing the biocompatibility of materials used in medical applications. Its incorporation into biodegradable polymers can improve their mechanical properties while maintaining a low toxicity profile, making it suitable for applications such as drug delivery systems and tissue engineering .

Case Studies

- Antimicrobial Coatings : A study demonstrated that surfaces coated with HSA-modified polymers exhibited significant reductions in bacterial adhesion and biofilm formation. The coatings were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing over 90% reduction in bacterial viability after 24 hours of exposure .

- Food Packaging : HSA-modified bacterial cellulose films were evaluated for their effectiveness as food packaging materials. The films displayed robust barrier properties against moisture and gases while also inhibiting microbial growth, thus extending shelf life .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing hexadecenylsuccinic anhydride, and how can reaction efficiency be optimized?

- Synthesis typically involves coupling reactions, such as the Diels-Alder mechanism, where maleic anhydride derivatives react with dienes. Post-synthesis, capping steps (e.g., using acetic anhydride) are employed to stabilize intermediates . Optimization includes controlling reaction temperature, stoichiometry, and purification via column chromatography. Safety protocols, such as using protective equipment (gloves, masks) and proper waste disposal, are critical to mitigate health risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are primary methods. NMR identifies structural features (e.g., anhydride ring protons and alkyl chain integration), while HPLC assesses purity (>94% as per industrial standards). Mass spectrometry (MS) confirms molecular weight (322.49 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Mandatory precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (H315+H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste management: Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and ecotoxicological impact of this compound?

- Environmental risk assessment involves:

- Degradation studies : Analyze hydrolysis rates under varying pH/temperature conditions.

- Bioaccumulation assays : Use models like logP to predict lipid solubility and potential biomagnification.

- Regulatory benchmarks: Compare concentrations against interim health thresholds (e.g., 240 µg/m³ for occupational exposure) .

Q. What noncovalent interactions dominate the crystallographic behavior of this compound derivatives?

- Crystallization is influenced by π-hole interactions (electrostatic/London dispersion forces) between the anhydride’s electron-deficient ring and Lewis bases. Density Functional Theory (DFT) calculations reveal interaction energies up to 2 kcal/mol. Crystal packing analysis (via X-ray diffraction) shows high directionality in these contacts .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Quantum mechanical methods (e.g., CCSD(T)) model transition states and thermodynamic stability of reaction products. For example, Diels-Alder reactions with furan show exo/endo selectivity influenced by retro-reaction pathways. Molecular Electrostatic Potential (MEP) maps identify electrophilic regions guiding reactant orientation .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Reproducibility checks : Standardize reaction conditions (solvent, catalyst, temperature) across labs.

- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy to distinguish intermediate vs. final products.

- Meta-analysis : Cross-reference data with analogous anhydrides (e.g., maleic or phthalic anhydrides) to identify outliers .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound in aqueous systems?

- Accelerated aging tests : Expose the compound to controlled humidity/temperature and monitor hydrolysis via FT-IR (loss of anhydride carbonyl peaks at ~1800 cm⁻¹).

- pH-dependent studies : Quantify degradation rates in buffered solutions (pH 2–12) using HPLC.

- Computational supplements : Apply molecular dynamics simulations to predict water diffusion into the anhydride matrix .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.